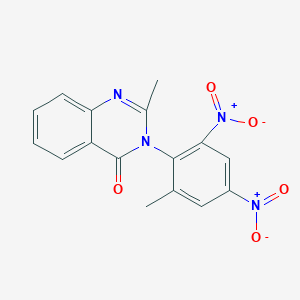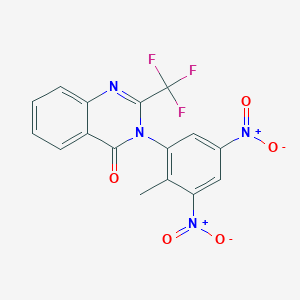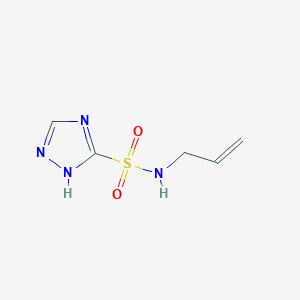![molecular formula C27H38N2O4S2 B4291315 bis[2-(tert-butylthio)ethyl] (methylenedi-4,1-phenylene)biscarbamate](/img/structure/B4291315.png)
bis[2-(tert-butylthio)ethyl] (methylenedi-4,1-phenylene)biscarbamate
Vue d'ensemble
Description
Bis[2-(tert-butylthio)ethyl] (methylenedi-4,1-phenylene)biscarbamate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as BTPEC and is used in the synthesis of various materials, including polymers, resins, and coatings. In
Mécanisme D'action
The mechanism of action of BTPEC is not fully understood, but it is believed to be related to its carbamate functional groups. These groups can react with various nucleophiles, including amino acids, peptides, and proteins, leading to the formation of covalent bonds. This reaction can result in the crosslinking of polymers or the modification of biological molecules, leading to changes in their properties.
Biochemical and Physiological Effects:
BTPEC has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. In vitro studies have shown that BTPEC can be used to modify proteins and peptides, leading to changes in their biological activity. In vivo studies have shown that BTPEC can be used as a drug delivery system, with the potential to improve the pharmacokinetics and pharmacodynamics of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BTPEC in lab experiments include its low toxicity, good biocompatibility, and ease of synthesis. However, one limitation of using BTPEC is its relatively low reactivity, which can limit its usefulness in certain applications.
Orientations Futures
There are several potential future directions for research on BTPEC. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the exploration of new applications for BTPEC, such as in the development of new drug delivery systems or the modification of biological molecules. Additionally, further studies are needed to fully understand the mechanism of action of BTPEC and its potential effects on biological systems.
Applications De Recherche Scientifique
BTPEC has been extensively studied for its potential applications in various fields, including polymer chemistry, material science, and biomedicine. In polymer chemistry, BTPEC is used as a crosslinking agent to improve the mechanical properties of polymers. In material science, BTPEC is used as a coating material to enhance the corrosion resistance of metals. In biomedicine, BTPEC has been studied for its potential as a drug delivery system due to its biocompatibility and biodegradability.
Propriétés
IUPAC Name |
2-tert-butylsulfanylethyl N-[4-[[4-(2-tert-butylsulfanylethoxycarbonylamino)phenyl]methyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O4S2/c1-26(2,3)34-17-15-32-24(30)28-22-11-7-20(8-12-22)19-21-9-13-23(14-10-21)29-25(31)33-16-18-35-27(4,5)6/h7-14H,15-19H2,1-6H3,(H,28,30)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXGHZRGBVHRNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCOC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)OCCSC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4291233.png)
![4-bicyclo[2.2.1]hept-5-en-2-yl-4-oxobutane-1,1,2,2-tetracarbonitrile](/img/structure/B4291235.png)


![3,3'-hexane-1,6-diylbis(4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one)](/img/structure/B4291257.png)


![N-benzyl-2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indol]-1'(3'H)-yl)acetamide](/img/structure/B4291286.png)


![ethyl 1-[4-nitro-2-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)phenyl]piperidine-4-carboxylate](/img/structure/B4291317.png)
![ethyl 3-amino-4-(methoxymethyl)-6-methyl-5-nitrothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4291321.png)
![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N,5-dimethyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4291325.png)
![ethyl N-[(4-nitro-1H-pyrazol-5-yl)carbonyl]glycinate](/img/structure/B4291326.png)